molecular formula C22H21NO5S B2931433 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide CAS No. 922985-21-5

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide

Cat. No.: B2931433
CAS No.: 922985-21-5
M. Wt: 411.47
InChI Key: GOGRVHFPOFDDRT-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is an organic compound characterized by the presence of a sulfonyl group, a methoxyphenyl group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-((4-hydroxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide.

    Reduction: Formation of 3-((4-methoxyphenyl)thio)-N-(2-phenoxyphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The methoxy and phenoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-methoxyphenyl)sulfonyl)-N-(2-methoxyphenyl)propanamide
  • 3-((4-methoxyphenyl)sulfonyl)-N-(2-chlorophenyl)propanamide
  • 3-((4-methoxyphenyl)sulfonyl)-N-(2-methylphenyl)propanamide

Uniqueness

3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is unique due to the presence of both methoxy and phenoxy groups, which provide distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and binding interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-27-17-11-13-19(14-12-17)29(25,26)16-15-22(24)23-20-9-5-6-10-21(20)28-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGRVHFPOFDDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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